4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzenesulfonyl group, a cyclopropyl group, a furan ring, and an oxazole ring. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or amidines under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of the oxazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the intermediate compound with cyclopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of benzene derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s diverse functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-thiazol-5-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-imidazol-5-amine: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine lies in its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)22-14(18-16)13-7-4-10-21-13/h1-7,10-11,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQMUAGUKZKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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